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Compound of Interest

Compound Name:
5-Oxocyclohex-3-enecarboxylic

acid

CAS No.: 22748-45-4

Cat. No.: B3031285

Get Quote

Executive Summary & Chemical Identity
5-Oxocyclohex-3-enecarboxylic acid is a critical chiral building block, predominantly utilized

as a precursor in the synthesis of neuraminidase inhibitors (e.g., Oseltamivir/Tamiflu). Its dual

functionality—possessing both an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298=""

class="inline ng-star-inserted">

-unsaturated ketone and a carboxylic acid—creates a unique solubility profile characterized by
high polarity and pH-dependent aqueous behavior.

This guide addresses the lack of standardized solubility tables in public literature by providing a

predictive solubility framework, experimental determination protocols, and thermodynamic

modeling strategies derived from structural analogs and functional group analysis.[1]
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Property Value / Characteristic Impact on Solubility

CAS Number 22748-45-4 Unique Identifier

Molecular Weight 140.14 g/mol
Low MW favors solubility in

small-molecule solvents.[1]

XLogP3 0.1 (Computed)

Amphiphilic: Soluble in polar

organics; moderate water

solubility.[1]

H-Bond Donors 1 (Carboxylic Acid)

Facilitates strong interaction

with protic solvents (MeOH,

EtOH).[1]

H-Bond Acceptors 3 (C=O[1] Ketone, COOH)

Enables solubility in aprotic

polar solvents (DMSO,

Acetone).

Physical State Viscous Oil / Low-Melting Solid

Often requires derivatization or

salt formation for

crystallization.[1]

Solubility Profile & Solvent Selection Strategy
Predictive Solubility Classes
Based on the Hansen Solubility Parameters (HSP) of the cyclohexenone core and carboxylic

acid tail, the solvent compatibility is categorized below. This data guides the selection of Good

Solvents (for dissolution) and Anti-Solvents (for crystallization).[1]
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Solvent Class Solubility Prediction Mechanism / Rationale

Short-Chain Alcohols (MeOH,

EtOH, IPA)
High (>100 mg/mL)

Strong H-bonding matches the

solute's donor/acceptor sites.

Ideal for reaction media.[1]

Polar Aprotic (DMSO, DMF,

DMAc)
Very High (>200 mg/mL)

Dipole-dipole interactions

stabilize the ketone and acid

moieties.[1] Difficult to remove

(high BP).

Esters & Ketones (Ethyl

Acetate, Acetone)
Moderate to High

Primary solvents for extraction

and purification.[1] Acetone is

preferred for low-temp

crystallization.[1]

Chlorinated Solvents (DCM,

Chloroform)
Moderate

Good solubilizing power for the

neutral acid form; often used in

biphasic extraction.[1]

Hydrocarbons (Hexane,

Heptane, Toluene)
Low / Insoluble

Primary Anti-Solvents. The

polarity difference (LogP 0.1 vs

>3.[1]0) forces precipitation.[1]

[2]

Water pH Dependent

Low at pH < 3 (neutral acid);

High at pH > 6 (carboxylate

salt).[1]

Critical Process Insight: The "Oiling Out" Phenomenon
Due to its low melting point and conformational flexibility, 5-Oxocyclohex-3-enecarboxylic
acid is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing during

cooling.

Mitigation: Use a ternary solvent system (e.g., Acetone/Water/Heptane) or convert to a salt

(e.g., dicyclohexylamine salt) to raise the melting point and lattice energy for robust

crystallization.
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Experimental Protocol: Solubility Determination
Since specific literature values vary by synthesis route (impurity profile), researchers must

generate in-house data.[1] The following protocol ensures thermodynamic equilibrium is

reached, avoiding metastable supersaturation errors.

Protocol: Static Gravimetric Method (Isothermal)
Objective: Determine saturation solubility (ngcontent-ng-c2699131324="" _nghost-ng-

c2339441298="" class="inline ng-star-inserted">

) at

.

Preparation: Add excess solid 5-Oxocyclohex-3-enecarboxylic acid to 10 mL of the target

solvent in a jacketed glass vessel.

Equilibration: Stir at 400 rpm for 24 hours at constant temperature (

).

Sampling: Stop stirring and allow the suspension to settle for 2 hours.

Filtration: Withdraw 2 mL of supernatant using a syringe filter (0.22 µm PTFE, pre-heated to

).

Quantification:

Option A (Gravimetric): Evaporate solvent in a tared vial under vacuum at 40°C until

constant weight.[1]

Option B (HPLC): Dilute filtrate and analyze (C18 column, Acetonitrile/Water + 0.1%

H3PO4).[1]

Calculation:

Thermodynamic Modeling & Data Correlation
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For process scale-up, solubility data across a temperature range (ngcontent-ng-

c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) must be modeled. The Modified Apelblat Equation is the industry standard for correlating
solubility (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-
inserted">

, mole fraction) of asymmetrical cyclic acids.

The Modified Apelblat Model
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

: Mole fraction solubility.

ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

: Absolute temperature (Kelvin).[3]

: Empirical constants derived from regression analysis.

Interpretation for Process Design:

Positive ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-

inserted">

value: Indicates exothermic dissolution (rare for this class).

Negative ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-

inserted">

value: Indicates endothermic dissolution (solubility increases with

).

Application: Use these constants to calculate the precise cooling curve required to maintain

constant supersaturation during crystallization, controlling particle size distribution (PSD).

Visualization: Solubility Screening & Purification
Workflow
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The following diagram outlines the decision logic for selecting solvents for extraction versus

crystallization, based on the compound's amphiphilic nature.

Crude 5-Oxocyclohex-3-enecarboxylic Acid
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Figure 1: Strategic workflow for solvent selection based on polarity matching.[1] Green paths

indicate extraction routes; Red paths indicate crystallization/isolation strategies.[1]
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.

Contact
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